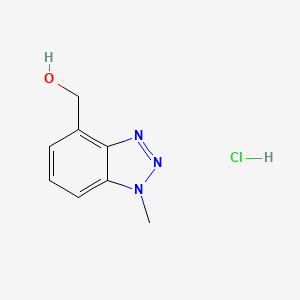

(1-Methylbenzotriazol-4-yl)methanol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

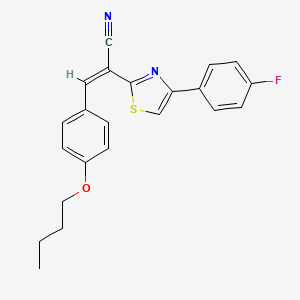

Benzotriazole derivatives, such as “(1-benzyl-1H-1,2,3-triazol-4-yl)methanol”, have been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance . They have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . In addition, benzotriazole derivatives have found profound applications as corrosion inhibitors .

Synthesis Analysis

A new series of 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives have been synthesized by click reaction of substituted benzylazide with 5-ethynyl-4-methyl-2-substituted phenylthiazole .

Molecular Structure Analysis

The efficiency of the corrosion inhibition depends on the molecular structure of the inhibitor. Organic compounds which can donate electrons to the unoccupied orbital of a metal surface to form coordinate covalent bonds and can also accept free electrons from the metal surface by using their anti-bonding orbital to form back-donating bonds, constitute excellent corrosion inhibitors .

Chemical Reactions Analysis

The corrosion inhibitory effect of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol for mild steel in 1 M HCl was studied using electrochemical impedance spectroscopy (EIS), Tafel polarization curves and weight loss measurements .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzotriazole derivatives are largely determined by their molecular structure. They are known to form coordinate covalent bonds and back-donating bonds, which contribute to their corrosion inhibition properties .

Applications De Recherche Scientifique

Catalysis and Chemical Synthesis

Methanol and its derivatives, including benzotriazole derivatives, have been widely utilized in catalysis and chemical synthesis. For instance, methanol serves as a hydrogen source and C1 synthon in selective N-methylation of amines using RuCl3.xH2O as a ligand-free catalyst, highlighting its synthetic value in chemical reactions (Naina Sarki et al., 2021). Additionally, methanol's role in the oxidative debenzylation of esters and as a reagent in the synthesis of various compounds, such as methyl paraben, emphasizes its versatility in organic synthesis (S. Yoo et al., 1990; Liu Yu-tin, 2014).

Analytical Chemistry Applications

In analytical chemistry, methanol and related compounds find applications in the development of fluorosensing techniques for alcohols and the determination of various substances through high-performance liquid chromatography (HPLC). For example, fluorosensing techniques utilizing methanol derivatives have been developed for the reversible quantification of lower alcohols in nonhydroxylic media, demonstrating the utility of methanol derivatives in sensitive analytical applications (G. Orellana et al., 1995).

Mécanisme D'action

Target of Action

It is known that benzotriazole derivatives have a broad spectrum of biological properties . They have been found to exhibit outstanding properties in medicinal chemistry, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

Mode of Action

Benzotriazole derivatives are known to interact with enzymes and receptors in biological systems . The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with these targets .

Biochemical Pathways

Benzotriazole derivatives have been shown to have a broad range of biological properties, suggesting they may interact with multiple biochemical pathways .

Result of Action

Benzotriazole derivatives have been found to exhibit a range of medicinal properties, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

Action Environment

One study has shown promising results with respect to the stabilization of both cu + and cu 2+ ions in the reaction environment, without requiring an inert atmosphere or anhydrous conditions .

Propriétés

IUPAC Name |

(1-methylbenzotriazol-4-yl)methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O.ClH/c1-11-7-4-2-3-6(5-12)8(7)9-10-11;/h2-4,12H,5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYMOLUYMJBGBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC(=C2N=N1)CO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((2-morpholino-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2972611.png)

![N-[2-(Cyclopropylmethyl)pyrimidin-5-yl]prop-2-enamide](/img/structure/B2972612.png)

![1-[(4-fluorophenyl)carbonyl]-1H-indole-5-carbonitrile](/img/structure/B2972615.png)

![N-(2-(butyl(methyl)amino)ethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2972616.png)

![2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-6-fluorobenzamide](/img/structure/B2972623.png)

![(Z)-methyl 2-(6-fluoro-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2972632.png)